molecular formula C9H11F2NO B3169505 2-(2,2-Difluoroethoxy)-5-methylaniline CAS No. 937603-00-4

2-(2,2-Difluoroethoxy)-5-methylaniline

Cat. No.: B3169505
CAS No.: 937603-00-4
M. Wt: 187.19 g/mol
InChI Key: SWGSPWSEXUKXSO-UHFFFAOYSA-N
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Description

2-(2,2-Difluoroethoxy)-5-methylaniline is an organic compound characterized by the presence of a difluoroethoxy group and a methylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Difluoroethoxy)-5-methylaniline typically involves the reaction of 5-methylaniline with 2,2-difluoroethanol under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the 5-methylaniline, followed by the addition of 2,2-difluoroethanol to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Difluoroethoxy)-5-methylaniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it to amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2-(2,2-Difluoroethoxy)-5-methylaniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-(2,2-Difluoroethoxy)-5-methylaniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoroethoxy group can enhance the compound’s binding affinity and specificity, while the methylaniline moiety can interact with various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2,2-Difluoroethoxy)ethanol: Shares the difluoroethoxy group but lacks the methylaniline moiety.

    5-Methylaniline: Contains the methylaniline moiety but lacks the difluoroethoxy group.

Uniqueness

2-(2,2-Difluoroethoxy)-5-methylaniline is unique due to the combination of the difluoroethoxy group and the methylaniline moiety, which imparts distinct chemical and biological properties. This combination allows for specific interactions and applications that are not possible with the individual components alone.

Properties

IUPAC Name

2-(2,2-difluoroethoxy)-5-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO/c1-6-2-3-8(7(12)4-6)13-5-9(10)11/h2-4,9H,5,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWGSPWSEXUKXSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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